(8-bromodibenzothiophen-2-yl)boronic Acid

Beschreibung

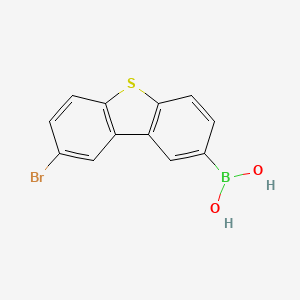

(8-Bromodibenzothiophen-2-yl)boronic acid is an organoboron compound featuring a dibenzothiophene core substituted with a bromine atom at the 8-position and a boronic acid group at the 2-position. This structure combines the electron-deficient properties of the boronic acid moiety with the aromatic and steric effects of the brominated dibenzothiophene system. Boronic acids are widely explored in medicinal chemistry due to their ability to form reversible covalent bonds with biomolecules, such as serine proteases and β-lactamases .

Eigenschaften

Molekularformel |

C12H8BBrO2S |

|---|---|

Molekulargewicht |

306.97 g/mol |

IUPAC-Name |

(8-bromodibenzothiophen-2-yl)boronic acid |

InChI |

InChI=1S/C12H8BBrO2S/c14-8-2-4-12-10(6-8)9-5-7(13(15)16)1-3-11(9)17-12/h1-6,15-16H |

InChI-Schlüssel |

XJHWVUJZUBCYNA-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC2=C(C=C1)SC3=C2C=C(C=C3)Br)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

-

Bromierung von Dibenzothiophen: : Die Synthese beginnt mit der Bromierung von Dibenzothiophen, um ein Bromatom an der 8-Position einzuführen. Dies kann mit Brom (Br2) oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators wie Eisen(III)-bromid (FeBr3) erreicht werden.

-

Borylierung: : Das bromierte Dibenzothiophen wird einer Borylierungsreaktion unterzogen, um die Boronsäuregruppe an der 2-Position einzuführen. Dies geschieht typischerweise in einer palladiumkatalysierten Reaktion mit Bis(pinacolato)diboron (B2pin2) in Gegenwart einer Base wie Kaliumacetat (KOAc) und eines Liganden wie Triphenylphosphin (PPh3).

Industrielle Produktionsmethoden

Die industrielle Produktion von (8-Bromodibenzothiophen-2-yl)boronsäure erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dabei werden häufig Durchflussreaktoren und automatisierte Systeme eingesetzt, um eine gleichmäßige Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Suzuki-Miyaura-Kupplung: : Diese Verbindung wird hauptsächlich in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt, bei denen sie mit Aryl- oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators und einer Base zu Biaryl- oder Vinylarylverbindungen reagiert.

-

Oxidation und Reduktion: : Weniger häufig kann (8-Bromodibenzothiophen-2-yl)boronsäure unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Palladium(II)-acetat (Pd(OAc)2) oder Palladium(0)-Komplexe werden häufig verwendet.

Basen: Kaliumcarbonat (K2CO3), Natriumhydroxid (NaOH) oder Cäsiumcarbonat (Cs2CO3) sind typische Basen.

Lösungsmittel: Tetrahydrofuran (THF), Dimethylformamid (DMF) oder Toluol werden häufig als Lösungsmittel verwendet.

Hauptprodukte

Die Hauptprodukte von Reaktionen mit (8-Bromodibenzothiophen-2-yl)boronsäure sind typischerweise Biarylverbindungen, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien sind.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (8-bromodibenzothiophen-2-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids in the presence of a palladium catalyst. The mechanism involves several steps: oxidative addition, transmetalation, and reductive elimination.

Table 1: Comparison of Cross-Coupling Reactions

| Reaction Type | Key Features | Application Area |

|---|---|---|

| Suzuki-Miyaura | Forms C-C bonds using boronic acids | Organic synthesis |

| Negishi Coupling | Involves organozinc reagents for C-C bond formation | Material science |

| Stille Coupling | Uses organotin compounds for coupling | Pharmaceutical chemistry |

Material Science

Organic Electronics

This compound is also utilized in the development of organic electronic materials. Its structural properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films contributes to its effectiveness in these applications.

Case Study: OLED Development

Research has shown that incorporating this compound into OLEDs enhances their efficiency and stability. Studies indicate that devices utilizing this compound exhibit improved luminescence and operational lifetime compared to traditional materials.

Biological Applications

Drug Development

Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition indicates potential applications in pharmacology, especially concerning drug metabolism and the development of therapeutic agents targeting specific metabolic pathways.

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | CYP1A2 Inhibition | |

| Bortezomib | Anticancer | |

| Vaborbactam | β-lactamase Inhibition |

Industrial Applications

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing polymers with specific electronic properties. The ability to modify the electronic characteristics of polymers through boronic acid derivatives is critical for developing advanced materials.

Catalysis

The compound is also employed in catalytic processes to enhance reaction efficiency and selectivity. Its role as a catalyst or catalyst precursor can significantly improve yields in various chemical reactions.

Wirkmechanismus

The primary mechanism of action for (8-bromodibenzothiophen-2-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling. This complex facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Calculated based on benzo[b]thiophene-2-boronic acid with addition of Br (79.90 g/mol) and dibenzothiophene core adjustments.

Key Observations :

- Bromine vs. However, bromine’s electron-withdrawing effect may enhance Lewis acidity, similar to fluorine .

- Solubility: Brominated analogs may exhibit lower aqueous solubility than non-halogenated derivatives (e.g., benzo[b]thiophene-2-boronic acid ) due to increased hydrophobicity.

Antiproliferative Effects

Boronic acids with aromatic systems demonstrate anticancer activity via interactions with proteases or transcription factors .

Inference for Target Compound :

- Bromine’s steric effects may reduce potency compared to smaller substituents (e.g., hydroxyl or methoxy groups). However, its electron-withdrawing nature could improve binding to targets requiring strong Lewis acid interactions, such as β-lactamases .

Enzyme Inhibition

Boronic acids are potent inhibitors of β-lactamases and proteases due to their ability to form tetrahedral intermediates with catalytic serine residues . For example:

- Phenyl boronic acid: Superior diagnostic accuracy in detecting KPC β-lactamases compared to aminophenylboronic acid (APBA) .

- Triazole-substituted boronic acids : Improved β-lactamase inhibition (Ki ~ nM range) due to balanced electronic and steric properties .

Comparison with Target Compound : The dibenzothiophene core may enhance binding to hydrophobic enzyme pockets, while bromine could stabilize the boronate conjugate base via through-space electronic effects .

Biologische Aktivität

(8-bromodibenzothiophen-2-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The compound features a dibenzothiophene core with a bromine atom at the 8-position and a boronic acid functional group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential applications in modulating metabolic pathways relevant to drug metabolism and pharmacokinetics.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 enzymes play a crucial role in the metabolism of various drugs and xenobiotics. The inhibition of CYP1A2 by this compound could lead to altered pharmacokinetics of co-administered drugs, making it a candidate for further investigation in drug interactions and personalized medicine.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of boronic acids has been extensively studied, revealing that modifications to the boron-containing moiety can significantly influence biological activity. For instance, similar compounds have shown varying degrees of proteasome inhibition and cytotoxicity, which may provide insights into optimizing this compound for enhanced efficacy against specific targets .

Case Study 1: Anticancer Potential

Research has indicated that boronic acids, including derivatives similar to this compound, possess anticancer properties. For example, bortezomib, a well-known boron-containing compound, acts as a proteasome inhibitor and has been used successfully in treating multiple myeloma. Studies suggest that this compound may exhibit similar mechanisms warranting investigation into its anticancer potential .

Case Study 2: Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. Recent findings indicate that certain boronic acid derivatives can serve as effective inhibitors against antibiotic-resistant bacteria by targeting β-lactamases. The potential of this compound in this context remains to be fully elucidated but presents an exciting avenue for future research .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytochrome P450 Inhibition | Inhibits CYP1A2, affecting drug metabolism and interactions. |

| Anticancer Activity | Potential proteasome inhibition similar to known anticancer agents like bortezomib. |

| Antimicrobial Properties | Possible effectiveness against antibiotic-resistant bacteria through β-lactamase inhibition. |

Q & A

Q. What are the primary synthetic challenges in preparing (8-bromodibenzothiophen-2-yl)boronic acid, and how are they addressed?

Boronic acids are often synthesized via intermediate prodrugs (e.g., pinacol esters) due to their instability and purification difficulties . For aromatic boronic acids like this compound, halogenated intermediates may require careful optimization of cross-coupling conditions to avoid undesired side reactions. Post-synthetic stabilization via diol derivatization (e.g., pinacol esterification) is recommended to prevent trimerization into boroxines during storage .

Q. How does the bromine substituent influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?

The bromine atom at the 8-position introduces steric hindrance and electronic effects, potentially slowing transmetalation steps in cross-coupling reactions. Computational modeling (e.g., DFT studies) is advised to predict regioselectivity and optimize reaction conditions (e.g., ligand choice, base strength) . Empirical validation using model substrates is critical to confirm coupling efficiency .

Q. What analytical techniques are most reliable for characterizing this compound?

MALDI-TOF MS with 2,5-dihydroxybenzoic acid (DHB) matrix enables in situ esterification, suppressing boroxine formation and improving signal clarity . For impurity profiling, LC-MS/MS in MRM mode achieves sub-ppm sensitivity for detecting residual boronic acid derivatives, critical for pharmaceutical applications .

Advanced Research Questions

Q. How can the binding kinetics of this boronic acid with diols be experimentally quantified, and what factors affect its affinity?

Stopped-flow fluorescence assays using model diols (e.g., D-fructose, D-glucose) reveal binding constants (Kd) and rate constants (kon/koff). Affinity trends correlate with diol geometry: 1,2-diols (e.g., catechol) bind faster than 1,3-diols (e.g., mannitol) due to transition-state stabilization . For real-time monitoring, surface plasmon resonance (SPR) with immobilized boronic acid derivatives is recommended .

Q. What strategies mitigate boronic acid trimerization in aqueous solutions during biological assays?

Derivatization with diols (e.g., sorbitol) stabilizes the monomeric form via cyclic ester formation. Alternatively, using zwitterionic buffers (e.g., HEPES) at physiological pH reduces boroxine formation . For in vivo studies, encapsulation in liposomes functionalized with diol-targeting ligands enhances stability and cellular uptake .

Q. How does this compound compare to other boronic acids in tubulin polymerization inhibition?

Structural analogs like combretastatin-boronic acid hybrids (e.g., compound 13c) show IC50 values of ~21 µM against tubulin polymerization, with apoptosis induction observed at 10<sup>−8</sup> M in Jurkat cells . Bromine’s electron-withdrawing effect may enhance electrophilicity at the boron center, improving covalent interaction with tubulin’s nucleophilic residues. Comparative SAR studies with halogen-substituted analogs are needed .

Q. Can this compound act as a radical precursor in photoredox catalysis?

Boronic acids undergo photoinduced single-electron transfer (SET) to generate aryl radicals, enabling C–C bond formation under visible light. However, the bromine substituent may quench excited states; testing with iridium-based photocatalysts (e.g., [Ir(ppy)3]) is advised. Control experiments with radical traps (e.g., TEMPO) confirm radical intermediacy .

Methodological Challenges

Q. How are boronic acid-protein interactions studied structurally, and what crystallographic pitfalls exist?

Co-crystallization with target proteins (e.g., proteasomes) often requires boron-enriched conditions to stabilize the tetrahedral boronate ester intermediate. Anomalous scattering from bromine aids phasing, but radiation damage during synchrotron data collection necessitates cryocooling .

Q. What computational tools predict the hydrolytic stability of this compound in physiological buffers?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess hydrolysis rates. pKa prediction tools (e.g., MarvinSketch) estimate boron’s Lewis acidity, with lower pKa (~8.5) indicating faster esterification with diols .

Emerging Applications

Q. Can this compound be integrated into glucose-responsive materials for drug delivery?

Yes. Copolymerization with acrylamides yields hydrogels where boronic acid-diol binding modulates crosslinking density. Under hyperglycemic conditions, increased glucose competition dissolves the matrix, enabling insulin release. Rheological studies confirm reversible stiffness changes (ΔG' ~10 kPa) upon E→Z photoisomerization of azobenzene-boronic acid conjugates .

Q. What role does it play in bacterial detection biosensors?

Boronic acid-functionalized carbon dots (B-CDs) bind Gram-positive bacteria via interactions with teichoic acid diols. Fluorescence quenching assays achieve detection limits of 10<sup>2</sup> CFU/mL, with selectivity confirmed against Gram-negative strains (e.g., E. coli) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.